1-benzyl-N-{7-bromo-2-[(2-methylpropyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-5-oxopyrrolidine-3-carboxamide
Description
1-benzyl-N-{7-bromo-2-[(2-methylpropyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-5-oxopyrrolidine-3-carboxamide is a synthetic small molecule featuring a quinazolinone core substituted with a bromine atom at position 7 and a 2-methylpropylsulfanyl group at position 2. The quinazolinone moiety is fused with a 5-oxopyrrolidine-3-carboxamide unit via an N-linkage, further modified by a benzyl group. Quinazolinone derivatives are widely studied for their biological activities, including kinase inhibition and anticancer properties . The bromine substituent likely enhances electrophilic interactions in target binding, while the 2-methylpropylsulfanyl group contributes to lipophilicity and steric bulk. Structural characterization of such compounds often employs X-ray crystallography using programs like SHELXL .
Properties
IUPAC Name |
1-benzyl-N-[7-bromo-2-(2-methylpropylsulfanyl)-4-oxoquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25BrN4O3S/c1-15(2)14-33-24-26-20-11-18(25)8-9-19(20)23(32)29(24)27-22(31)17-10-21(30)28(13-17)12-16-6-4-3-5-7-16/h3-9,11,15,17H,10,12-14H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOQLTIEFCVGNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NC2=C(C=CC(=C2)Br)C(=O)N1NC(=O)C3CC(=O)N(C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-benzyl-N-{7-bromo-2-[(2-methylpropyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 529.5 g/mol. Its structure includes a quinazoline moiety, which is known for various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C24H25BrN4O3S |
| Molecular Weight | 529.5 g/mol |
| CAS Number | 2640866-39-1 |
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the formation of the quinazoline ring and subsequent modifications to introduce the benzyl and sulfanyl groups. The specific methods can vary, but they often utilize known synthetic pathways for quinazolines and oxopyrrolidines.
Anticancer Activity
Research indicates that compounds similar to 1-benzyl-N-{7-bromo-2-[(2-methylpropyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-5-oxopyrrolidine-3-carboxamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of 5-oxopyrrolidine demonstrate potent activity against A549 lung adenocarcinoma cells. In vitro assays reveal that certain structural modifications enhance cytotoxicity while maintaining selectivity towards cancer cells over non-cancerous cells .
Case Study:
In a study evaluating various 5-oxopyrrolidine derivatives, compounds with specific substitutions showed reduced viability in A549 cells by up to 61% compared to control treatments. The incorporation of electron-withdrawing groups like bromine was particularly effective in enhancing anticancer activity .
Antimicrobial Activity
The compound also shows promise in antimicrobial applications. Similar derivatives have been tested against multidrug-resistant strains of Staphylococcus aureus and other pathogens. The results indicate that modifications in the molecular structure can significantly impact antimicrobial potency .
Research Findings:
- Antimicrobial Assay Results:
Comparison with Similar Compounds
Comparison with Similar Compounds
Both compounds share the quinazolinone backbone and bromine substitution but differ in the sulfur-containing substituent at position 2.
Structural and Physicochemical Properties
- The propargylsulfanyl group in BB02704 introduces a rigid, linear triple bond, which may favor specific binding interactions (e.g., π-stacking) and enable click chemistry modifications.
Preparation Methods
Bromination of the Aromatic Ring
Bromination is typically performed using molecular bromine (Br₂) in a chlorinated solvent (e.g., dichloromethane) at 0–25°C. For regioselective bromination at position 7, directing groups such as methoxy or nitro may be employed temporarily and later removed. Alternatively, N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C achieves bromination with minimal side products.
Thioether Formation at Position 2
The 2-[(2-methylpropyl)sulfanyl] group is introduced via nucleophilic substitution. A halogenated quinazolinone intermediate (e.g., 2-chloro-7-bromo-3,4-dihydroquinazolin-4-one) reacts with 2-methylpropane-1-thiol in the presence of cesium carbonate (Cs₂CO₃) in DMF at 70°C. This method ensures high yield (82–85%) while avoiding over-alkylation.
Functionalization of the Quinazolinone at Position 3
The N-3 position is critical for coupling with the pyrrolidine carboxamide moiety.
Generation of the Amine Intermediate
3-Amino-7-bromo-2-[(2-methylpropyl)sulfanyl]-3,4-dihydroquinazolin-4-one is synthesized via Hofmann degradation or Curtius rearrangement. For example, treatment of the 3-carboxy derivative with diphenylphosphoryl azide (DPPA) and triethylamine in tert-butanol yields the tert-butoxycarbonyl (Boc)-protected amine, which is deprotected using trifluoroacetic acid.
Synthesis of 1-Benzyl-5-Oxopyrrolidine-3-Carboxylic Acid
The pyrrolidine fragment is prepared through a stereoselective cyclization strategy.
Cyclization of γ-Aminobutyric Acid Derivatives
Methyl 4-aminobutyrate undergoes intramolecular cyclization with benzylamine in refluxing toluene, forming 1-benzylpyrrolidin-2-one. Oxidation of the 5-position with potassium permanganate (KMnO₄) in acidic conditions yields 5-oxopyrrolidine-3-carboxylic acid. Alternatively, enzymatic desymmetrization of meso-diesters provides enantiomerically pure intermediates.
Amide Coupling of Quinazolinone and Pyrrolidine
The final step involves conjugating the quinazolinone amine with the pyrrolidine carboxylic acid.
Activation of the Carboxylic Acid
The carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) in dichloromethane. Subsequent reaction with the amine in the presence of N,N-diisopropylethylamine (DIPEA) affords the target amide. Alternatively, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF enable a milder coupling at 25°C.
Optimization Challenges and Solutions
Regioselectivity in Bromination
Directing groups (e.g., methoxy) improve bromination selectivity but require post-synthetic removal. Recent advances utilize lewis acid catalysts (e.g., FeCl₃) to enhance para-bromination yields (78–92%) without directing groups.
Steric Hindrance in Alkylation
Bulky substituents at position 2 (e.g., 2-methylpropylsulfanyl) necessitate polar aprotic solvents (DMF, DMSO) and elevated temperatures (70–100°C) to achieve complete substitution.
Epimerization During Amide Coupling
Racemization is mitigated by using proton sponge bases (e.g., 2,6-lutidine) and low temperatures (0–5°C).
Analytical Characterization
Key spectroscopic data for intermediates and the final compound include:
| Intermediate | ¹H NMR (δ, ppm) | MS (m/z) |
|---|---|---|
| 7-Bromo-2-[(2-methylpropyl)sulfanyl]-3,4-dihydroquinazolin-4-one | 7.82 (s, 1H, Ar-H), 3.45 (d, 2H, SCH₂), 1.85 (m, 1H, CH(CH₃)₂) | 341 [M+H]⁺ |
| 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid | 7.35 (m, 5H, Ar-H), 4.12 (s, 2H, NCH₂), 3.65 (m, 1H, COOH) | 248 [M+H]⁺ |
| Final Compound | 7.90 (s, 1H, Ar-H), 5.21 (s, 2H, NCH₂Ph), 2.95 (m, 2H, SCH₂) | 588 [M+H]⁺ |
Q & A
Q. Yield optimization strategies :
- Use high-purity starting materials to minimize side reactions.
- Monitor reaction progression via TLC or HPLC. Adjust stoichiometry of reagents (e.g., 1.2–1.5 equivalents of thiol for sulfanylation) .
Advanced: How can researchers resolve contradictions in biological activity data across similar quinazolinone derivatives?
Answer:
Contradictions often arise from structural nuances or assay conditions. Methodological approaches include:
- Comparative SAR analysis : Systematically vary substituents (e.g., bromine vs. chlorine at position 7, alkyl vs. aryl sulfanyl groups) and test against standardized assays (e.g., kinase inhibition, antibacterial activity) .
- Assay standardization : Replicate studies under identical conditions (pH, temperature, cell lines) to isolate structural effects from experimental variability.
- Structural elucidation : Use X-ray crystallography or NMR to confirm regiochemistry (e.g., bromine placement) and rule out isomer formation .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
Essential techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., bromine at position 7) and sulfanyl group attachment. Key signals: Quinazolinone C=O (~170 ppm), pyrrolidine protons (δ 3.0–4.0 ppm) .
- HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]+ for MW validation) .
- Elemental analysis : Validate C, H, N, S, and Br content to confirm stoichiometry .
Advanced: How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
Answer:
- Molecular docking : Screen against target proteins (e.g., kinases) to predict binding modes and prioritize substituents for synthesis .
- ADMET prediction : Use tools like SwissADME to assess solubility, metabolic stability (CYP450 interactions), and blood-brain barrier penetration. Adjust lipophilicity by modifying the benzyl or sulfanyl groups .
- MD simulations : Evaluate conformational stability of the pyrrolidine-carboxamide moiety in aqueous environments .
Basic: What are the documented biological activities of structurally analogous compounds?
Answer:
Analogues exhibit diverse activities:
- Anticancer : Quinazolinone derivatives inhibit EGFR and VEGFR kinases via competitive ATP binding .
- Antibacterial : Thioether-containing compounds (e.g., 5-oxopyrrolidine derivatives) disrupt bacterial cell membranes .
- Anti-inflammatory : Brominated analogues suppress COX-2 expression in macrophage models .
Advanced: How can researchers address low yield in the final carboxamide coupling step?
Answer:
Common pitfalls and solutions:
- Activation issues : Replace EDC with DCC or use uronium salts (HATU) for improved carboxylate activation .
- Solvent effects : Switch to polar aprotic solvents (e.g., DMF) to enhance reagent solubility.
- Byproduct removal : Employ scavenger resins (e.g., polymer-bound isocyanate) to trap excess amines .
Basic: What stability considerations are critical for storing this compound?
Answer:
- Light sensitivity : Store in amber vials at –20°C due to bromine’s photolability .
- Moisture avoidance : Use desiccants (silica gel) to prevent hydrolysis of the carboxamide group .
- Long-term stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify degradation pathways (e.g., sulfanyl oxidation) .
Advanced: What strategies can mitigate conflicting data in enzymatic vs. cellular assays?
Answer:
- Membrane permeability assessment : Measure logP values; modify substituents (e.g., reduce benzyl group size) to enhance cellular uptake .
- Off-target profiling : Use proteome-wide affinity assays (e.g., thermal shift) to identify non-specific interactions .
- Metabolite identification : Incubate with liver microsomes to detect active/inactive metabolites influencing cellular results .
Basic: How is the sulfanyl group’s electronic nature characterized experimentally?
Answer:
- IR spectroscopy : S–C stretch at ~600–700 cm⁻¹ confirms thioether formation .
- ¹³C NMR : Sulfanyl-attached carbon resonates at δ 35–45 ppm, distinct from oxygen analogues .
Advanced: How can isotopic labeling aid in mechanistic studies of this compound?
Answer:
- ²H/¹³C-labeled precursors : Track metabolic pathways via LC-MS/MS (e.g., bromine retention or sulfanyl cleavage) .
- Kinetic isotope effects : Use deuterated solvents (D₂O) to study rate-determining steps in hydrolysis or oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
